molecular formula C11H10BrN3O3S B4588985 5-bromo-2-methoxy-N-pyrimidin-2-ylbenzenesulfonamide

5-bromo-2-methoxy-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B4588985
M. Wt: 344.19 g/mol
InChI Key: IXTKWOUIVPKXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methoxy-N-pyrimidin-2-ylbenzenesulfonamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, a pyrimidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-pyrimidin-2-ylbenzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2-methoxypyrimidine to form 5-bromo-2-methoxypyrimidine. This intermediate is then reacted with benzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-pyrimidin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-methoxy-N-pyrimidin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to these targets, while the pyrimidine and benzenesulfonamide moieties contribute to the overall stability and reactivity of the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyrimidine: A simpler compound with similar reactivity but lacking the benzenesulfonamide group.

    2-Methoxy-5-bromopyrimidine: Another related compound with slight structural differences.

    5-Bromo-2-methylpyrimidine: Similar in structure but with a methyl group instead of a methoxy group.

Uniqueness

5-Bromo-2-methoxy-N-pyrimidin-2-ylbenzenesulfonamide is unique due to the presence of both the pyrimidine and benzenesulfonamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-2-methoxy-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3S/c1-18-9-4-3-8(12)7-10(9)19(16,17)15-11-13-5-2-6-14-11/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTKWOUIVPKXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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